
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione, commonly known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers led by David E. Nichols at Purdue University. MXP has gained popularity in recent years due to its potential use in scientific research.
Wirkmechanismus
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and learning and memory processes. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione binds to the receptor and inhibits its activity, leading to a dissociative state characterized by altered perception, loss of coordination, and anesthesia.
Biochemical and Physiological Effects:
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in brain activity, and changes in heart rate and blood pressure. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has also been shown to produce neuroprotective effects in certain animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its ability to produce a dissociative state that is similar to that produced by other dissociative anesthetics such as ketamine and phencyclidine (PCP). This makes it a useful tool for studying the effects of dissociative anesthetics on the brain and behavior. However, one limitation of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its potential for abuse, which may limit its use in certain laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. One area of interest is the development of novel compounds that target the NMDA receptor with greater selectivity and potency than 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione and related compounds in the treatment of certain neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione and its potential for abuse.
Synthesemethoden
The synthesis of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione involves the reaction of 1-(1-methoxycyclohexyl)-2-nitropropene with lithium aluminum hydride (LiAlH4) followed by acid hydrolysis. This method has been described in detail in the literature and is considered a reliable way to produce 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has shown potential in scientific research as a tool for studying the central nervous system. It has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has also been used in studies investigating the neuroprotective properties of certain compounds.
Eigenschaften
IUPAC Name |
1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOXZQPVZJXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

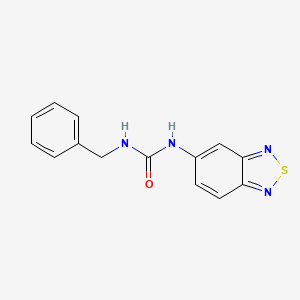


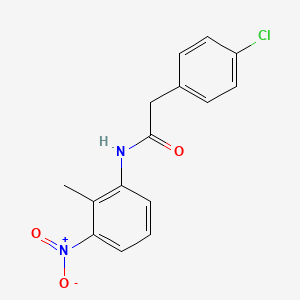

![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
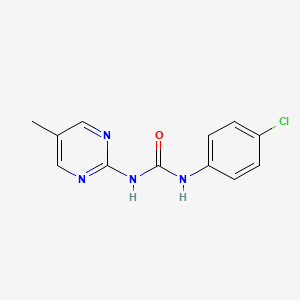
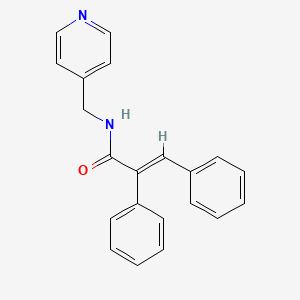
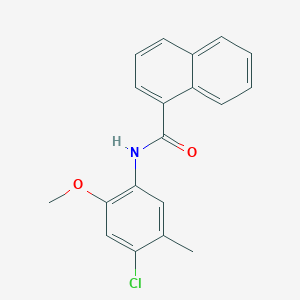
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)